molecular formula C29H31N3O4 B2777889 1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-60-2

1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2777889
CAS No.: 862828-60-2
M. Wt: 485.584
InChI Key: ZUHZCFTXSYFVGW-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group at position 1 and a benzo[d]imidazole moiety at position 4. The benzimidazole is further functionalized with a 3-(o-tolyloxy)propyl chain.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-20-9-4-7-12-26(20)36-16-8-15-31-24-11-6-5-10-23(24)30-29(31)21-17-28(33)32(19-21)25-18-22(34-2)13-14-27(25)35-3/h4-7,9-14,18,21H,8,15-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZCFTXSYFVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups, which may contribute to its biological activity. Its structure can be broken down as follows:

  • Pyrrolidinone core : A five-membered ring containing nitrogen, which is common in many bioactive compounds.
  • Dimethoxyphenyl group : This aromatic system may enhance lipophilicity and facilitate interaction with biological targets.
  • Benzo[d]imidazole moiety : Known for its diverse biological activities, this component may play a role in the compound's pharmacological properties.
  • Tolyl ether : The presence of an o-tolyloxy group suggests potential interactions with various receptors or enzymes.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown:

  • Inhibition of tumor growth : In vitro studies have demonstrated that certain benzo[d]imidazole derivatives can inhibit the proliferation of cancer cells, such as breast and colon cancer lines.
  • Mechanism of action : These compounds often induce apoptosis (programmed cell death) through the activation of caspases and modulation of cell cycle regulators.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress:

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging20
ABTS Assay15
FRAP Assay30

These results suggest that the compound may protect cells from oxidative damage, contributing to its potential therapeutic effects.

Neuroprotective Effects

Research has also highlighted neuroprotective effects associated with similar compounds. The target compound may:

  • Protect neuronal cells against apoptosis induced by neurotoxic agents.
  • Enhance cognitive function in animal models through modulation of neurotransmitter systems.

Study 1: Anticancer Efficacy

A study conducted on a series of benzo[d]imidazole derivatives, including the target compound, reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer).
  • Results : The compound exhibited IC50 values of 12 µM against MCF-7 and 10 µM against HT-29 cells, indicating potent anticancer activity.

Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties:

  • Methodology : The DPPH radical scavenging assay was utilized.
  • Findings : The compound demonstrated significant free radical scavenging ability with an IC50 value of 20 µM, comparable to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(2,5-Dimethoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • Key Difference: The o-tolyloxy (2-methylphenoxy) group in the target compound is replaced with a p-tolyloxy (4-methylphenoxy) group in this analog .
  • Solubility: The ortho-substitution in the target compound could lower crystallinity compared to the para analog, improving solubility .

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

  • Key Differences: The phenoxy group is 3,4-dimethyl-substituted instead of o-tolyloxy. A hydroxyl group is present on the propyl linker.
  • Implications: Hydrogen Bonding: The hydroxyl group may improve water solubility and enable hydrogen-bond interactions with biological targets.

Pharmacological and Chemical Properties Comparison

Property Target Compound p-Tolyloxy Analog 3,4-Dimethylphenoxy Analog
Molecular Formula C₂₉H₃₀N₃O₄ (inferred) C₂₉H₃₀N₃O₄ C₃₁H₃₂N₃O₅
Substituents o-Tolyloxy, 2,5-dimethoxyphenyl p-Tolyloxy, 2,5-dimethoxyphenyl 3,4-Dimethylphenoxy, 4-methoxyphenyl
Key Functional Groups Benzimidazole, pyrrolidinone, methoxy Benzimidazole, pyrrolidinone, methoxy Hydroxypropyl, dimethylphenoxy, methoxy
Theoretical LogP ~3.8 (estimated) ~3.9 ~4.2
Potential Applications Hypothesized kinase inhibition or antimicrobial activity (based on analogs) Similar to target compound Enhanced solubility due to hydroxyl group

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